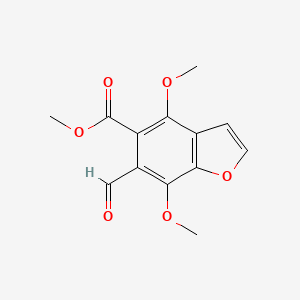

Methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate

Description

Methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate is a substituted benzofuran derivative characterized by a fused benzofuran core (a benzene ring fused to a furan ring). The compound features three key substituents:

- A formyl group (-CHO) at position 6.

- Methoxy groups (-OCH₃) at positions 4 and 7.

- A methyl ester (-COOCH₃) at position 4.

The molecular formula is deduced as C₁₃H₁₂O₇ (molecular weight: ~280.23 g/mol). Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Properties

CAS No. |

87145-68-4 |

|---|---|

Molecular Formula |

C13H12O6 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C13H12O6/c1-16-10-7-4-5-19-12(7)11(17-2)8(6-14)9(10)13(15)18-3/h4-6H,1-3H3 |

InChI Key |

WFYUYVRFDSFXAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with 6-hydroxy-4,7-dimethoxy-5-benzofurancarboxylic acid methyl ester , which can be prepared or sourced as a precursor.

- This compound undergoes methylation of the hydroxy group using methyl iodide and potassium carbonate in anhydrous DMF to yield methyl 4,7-dimethoxybenzofuran-5-carboxylate with high yield (~96%).

Formation of the Benzofuran Core

- The Dieckmann cyclization is a critical step, performed under basic conditions (potassium tert-butoxide in tetrahydrofuran) at low temperatures (−78 °C), which facilitates intramolecular cyclization and formation of the benzofuran ring system.

- This cyclization is often preceded by protection of the carbonyl group as a dimethyl ketal to enable smooth ring closure and elimination of methanol.

Introduction of the Formyl Group

Alkylation and Esterification

- Alkylation of the benzofuran intermediate is achieved by treatment with alkyl iodides (e.g., methyl iodide or ethyl iodide) in the presence of potassium carbonate under reflux conditions in acetone or DMF.

- Esterification steps are typically carried out by conventional methods, including treatment with diazoalkanes or acid-catalyzed esterification, to yield the methyl ester functionality.

Purification

- The crude products are purified by silica gel chromatography using eluents such as ethyl acetate in trichloromethane (chloroform) mixtures.

- Drying agents like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are used to remove residual moisture before solvent evaporation.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield/Notes |

|---|---|---|---|---|

| Methylation | Methyl iodide, K2CO3 | Anhydrous DMF | Room temperature | ~96% yield |

| Dieckmann Cyclization | Potassium tert-butoxide | Tetrahydrofuran | −78 °C | Key ring closure step |

| Reduction (ester to alcohol) | LiAlH4 | Anhydrous Et2O | 0 °C to RT | Intermediate for oxidation |

| Oxidation (alcohol to aldehyde) | Pyridinium chlorochromate (PCC) | Dichloromethane | Room temperature | Forms formyl group |

| Halogen-metal exchange | BuLi, then DMF | Ether | −78 °C to 0 °C | Alternative formyl installation |

| Alkylation | Alkyl iodide, K2CO3 | Acetone or DMF | Reflux or RT | Methyl or ethyl ether formation |

| Purification | Silica gel chromatography | Ethyl acetate/CHCl3 | Ambient | Removes impurities |

Research Findings and Notes

- The Dieckmann cyclization under basic conditions is crucial for efficient benzofuran ring formation and is sensitive to temperature and solvent choice, with tetrahydrofuran preferred for solubility and reaction control.

- The formylation via halogen-metal exchange is a well-established method providing regioselective introduction of the aldehyde group at the 6-position.

- The methyl ester group is stable under the reaction conditions used for formylation and cyclization, allowing for selective transformations without protecting group complications.

- The overall synthetic route is modular, allowing for variations in substituents on the benzofuran core, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Conversion to 6-carboxy-4,7-dimethoxybenzofuran-5-carboxylate.

Reduction: Formation of 6-hydroxymethyl-4,7-dimethoxybenzofuran-5-carboxylate.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Pathways

The synthesis of methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate typically involves several steps, including the formation of the benzofuran core and subsequent functionalization. Notably, synthetic methods may include:

- Formation of Benzofuran Core : This can be achieved through cyclization reactions involving substituted phenolic compounds.

- Formylation Reaction : The introduction of the formyl group can be accomplished using reagents like DMF (Dimethylformamide) in conjunction with organometallic reagents.

- Methyl Ester Formation : The final product is often obtained by esterification reactions.

Biological Activities

This compound has demonstrated various biological activities that suggest its potential in therapeutic applications:

- Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against human cancer cell lines, including ovarian and breast cancers .

- Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory effects of benzofuran derivatives. These compounds can inhibit pathways associated with inflammation, such as the NLRP3 inflammasome .

Therapeutic Applications

The compound's diverse biological activities suggest several potential therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, this compound could be explored as a lead molecule for developing new anticancer agents.

- Anti-inflammatory Drugs : Its ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Antioxidant Activity : The antioxidant properties of related benzofuran compounds suggest potential use in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of benzofuran derivatives demonstrated that this compound effectively inhibited the NLRP3 inflammasome activation in vitro. This suggests a promising avenue for developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes: Benzofuran derivatives are typically synthesized via cyclization of phenolic precursors. The target compound likely requires formylation and methoxylation steps, whereas the Parchem compound involves fluorination and amine introduction.

- Biological Activity: No direct data exists for the target compound, but benzofurans with similar substituents (e.g., methoxy groups) exhibit antimicrobial activity.

- Physicochemical Properties : Experimental data (e.g., solubility, logP) for the target compound is lacking. Computational models predict moderate polarity due to ester and aldehyde groups.

Q & A

Q. What are the typical synthetic routes for Methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate?

Methodological Answer: Synthesis involves multi-step reactions, often starting with functionalized benzofuran precursors. A common approach includes:

- Condensation : Reacting methyl-substituted benzofuran intermediates with formyl donors (e.g., via Vilsmeier-Haack formylation) under controlled conditions.

- Esterification : Introducing the carboxylate group using acid-catalyzed esterification, as seen in analogous benzoxazole syntheses .

- Purification : Isolation via precipitation (e.g., cooling in ice-water mixtures) and recrystallization . Example Protocol :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Formylation | DMF/POCl₃, 0–5°C, 2h | |

| Esterification | Methanol/H₂SO₄, reflux, 12h | |

| Purification | Ice-water precipitation, recrystallization (EtOH) |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze H and C spectra to verify formyl (δ ~9.8–10.2 ppm), methoxy (δ ~3.8–4.0 ppm), and ester carbonyl (δ ~165–170 ppm) groups.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, O percentages against theoretical values.

- Melting Point : Compare with literature values (e.g., analogs in show mp 162–163°C) .

Q. What solubility properties should researchers consider for experimental design?

Methodological Answer: The compound’s ester and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but limit solubility in water. Pre-screening solubility in solvents like ethanol, acetone, or chloroform is critical for reaction optimization. For biological assays, DMSO stock solutions (≤10% v/v) are typical to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during characterization?

Methodological Answer: Contradictions may arise from impurities, tautomerism, or instrumentation artifacts. Strategies include:

- Cross-Validation : Repeat NMR/MS with fresh samples and alternative techniques (e.g., IR for carbonyl verification).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related benzofuran derivatives .

- Reaction Monitoring : Use TLC or HPLC to track intermediate purity during synthesis (e.g., ensure no unreacted starting materials persist) .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the formyl group is a likely site for nucleophilic attack.

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) to guide derivatization . Example Workflow :

| Computational Task | Software/Tool | Reference |

|---|---|---|

| Geometry Optimization | Gaussian 16 | |

| Docking Studies | AutoDock Vina |

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios. For example, highlights reflux duration (15 hours) as critical for cyclization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes for esterification efficiency.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Handling Data Contradictions

Example Case : Discrepancies in H NMR integration ratios may suggest incomplete formylation. Repeat the reaction with extended time or higher reagent stoichiometry, and compare with analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.